Dolutegravir Sodium

説明

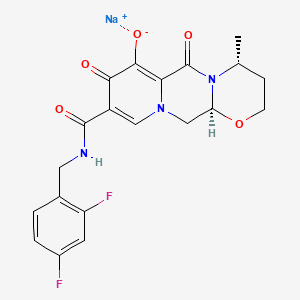

Structure

3D Structure of Parent

特性

IUPAC Name |

sodium;(3S,7R)-13-[(2,4-difluorophenyl)methylcarbamoyl]-7-methyl-9,12-dioxo-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-dien-11-olate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19F2N3O5.Na/c1-10-4-5-30-15-9-24-8-13(17(26)18(27)16(24)20(29)25(10)15)19(28)23-7-11-2-3-12(21)6-14(11)22;/h2-3,6,8,10,15,27H,4-5,7,9H2,1H3,(H,23,28);/q;+1/p-1/t10-,15+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGWJRRXTMKRYNK-VSLILLSYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCOC2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=C(C=C(C=C4)F)F)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCO[C@@H]2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=C(C=C(C=C4)F)F)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18F2N3NaO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1051375-19-9 | |

| Record name | Dolutegravir sodium [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1051375199 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1051375-19-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DOLUTEGRAVIR SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1Q1V9V5WYQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Discovery and Synthesis of Dolutegravir Sodium: A Technical Guide

Dolutegravir, marketed as its sodium salt, is a second-generation HIV-1 integrase strand transfer inhibitor (INSTI) that has become a cornerstone of antiretroviral therapy (ART). Its discovery and development represent a significant milestone in the treatment of HIV, offering a high barrier to resistance, a favorable pharmacokinetic profile, and potent antiviral activity. This technical guide provides an in-depth overview of the discovery, mechanism of action, and synthetic routes of Dolutegravir Sodium, intended for researchers, scientists, and drug development professionals.

Discovery and Development

The journey to discover Dolutegravir was a lengthy and meticulous process, spanning nearly two decades of research primarily led by scientists at Shionogi & Co., Ltd. in Japan.[1][2] The project's inception was driven by the urgent need for novel HIV treatments with different mechanisms of action to combat the virus's ability to rapidly mutate and develop resistance to existing drugs.[1] Researchers at Shionogi targeted HIV integrase, an enzyme essential for viral replication, at a time when its structure and activity were not yet fully understood.[1]

The initial drug discovery process involved high-throughput screening of Shionogi's compound library to identify "hit compounds" that could serve as starting points.[2] Through extensive structural optimization and medicinal chemistry efforts, researchers aimed to develop a compound with improved efficacy, dosing convenience, and a lower risk of resistance compared to first-generation integrase inhibitors.[1] This persistent effort eventually led to the discovery of S/GSK1349572, which would later be named Dolutegravir.[3]

The development of Dolutegravir was a collaborative effort between Shionogi and ViiV Healthcare (a joint venture of GlaxoSmithKline and Pfizer).[4][5][6] This partnership facilitated the extensive clinical trials necessary to establish the drug's safety and efficacy. Phase III studies, such as SPRING-2 and SINGLE, demonstrated that Dolutegravir-based regimens were non-inferior, and in some cases superior, to existing standard-of-care treatments in treatment-naïve adult patients.[3][5] this compound, under the brand name Tivicay, received FDA approval on August 12, 2013.[7]

Logical Flow of Dolutegravir's Discovery

Mechanism of Action

Dolutegravir is a potent HIV-1 integrase strand transfer inhibitor (INSTI).[7] The HIV integrase enzyme is critical for the viral replication cycle, catalyzing the insertion of the viral DNA into the host cell's genome. This process involves two key steps: 3'-processing and strand transfer. Dolutegravir specifically inhibits the strand transfer step.[8]

The mechanism involves Dolutegravir binding to the active site of the HIV integrase enzyme.[8] By chelating with two magnesium ions in the active site, it effectively blocks the enzyme from attaching the viral DNA to the host cell's DNA.[9] This prevention of viral DNA integration into the host genome halts the HIV replication cycle, leading to a significant reduction in viral load.[8] The high genetic barrier to resistance of Dolutegravir is attributed to its ability to readjust its binding position within the active site.[10]

Dolutegravir's Inhibition of HIV Replication

Quantitative Data

Table 1: Efficacy and Pharmacokinetic Properties of Dolutegravir

| Parameter | Value | Reference |

| In Vitro Efficacy | ||

| Mean EC50 (PBMCs and MT-4 cells) | 0.5 nM (0.21 ng/mL) to 2.1 nM (0.85 ng/mL) | [7] |

| IC50 (HIV Integrase Strand Transfer) | 2.7 nM | [10] |

| Pharmacokinetics (50 mg once daily, HIV-1 infected adults) | ||

| Cmax (Peak Plasma Concentration) | 3.67 mcg/mL | [7] |

| AUC (Area Under the Curve, 0-24h) | 53.6 mcg·h/mL | [7] |

| Cmin (Trough Concentration) | 1.11 mcg/mL | [7] |

| Tmax (Time to Peak Concentration) | 2 to 3 hours | [7] |

| Apparent Volume of Distribution | 17.4 L | [7][11] |

| Plasma Protein Binding | ≥ 98.9% | [7][10] |

| Terminal Half-life (T½) | ~14 hours | [12] |

| Apparent Clearance | 0.901 L/h | [11][13] |

| Clinical Efficacy (Treatment-Naïve Adults) | ||

| Virologic Suppression (<50 copies/mL) at 48 weeks (SPRING-2) | 88% (vs. 85% for Raltegravir) | [3] |

| Virologic Suppression (<50 copies/mL) at 48 weeks (SINGLE) | 88% (vs. 81% for Atripla®) | [5] |

| Virologic Suppression (<50 copies/mL) at 144 weeks (GEMINI) | 82% (DTG+3TC) vs. 84% (DTG+TDF/FTC) | [14] |

Synthesis of this compound

The synthesis of this compound is challenging due to its highly functionalized and chiral tricyclic core structure.[15] Several synthetic routes have been developed and patented by pharmaceutical companies, with ongoing research focused on improving efficiency, scalability, and cost-effectiveness.[15][16][17]

A common strategy involves the construction of the key pyridinone ring system, followed by cyclization reactions to form the fused oxazine and pyrazine rings. A crucial building block in many syntheses is the chiral amino alcohol, (R)-3-amino-1-butanol.[18][19]

General Synthetic Workflow

Experimental Protocols

Example Protocol: Amide Coupling and Salt Formation [18]

This protocol describes the final steps in a convergent synthesis, where a carboxylic acid intermediate (representing the tricyclic core) is coupled with 2,4-difluorobenzylamine.

-

Activation of Carboxylic Acid: The tricyclic carboxylic acid intermediate (1.0 eq) is dissolved in dimethyl carbonate (DMC). 1,1'-Carbonyldiimidazole (CDI, >1.7 eq) is added, and the mixture is stirred at 80°C for 2 hours to form the acylimidazole intermediate.

-

Amide Coupling: The reaction mixture is cooled to room temperature. 2,4-difluorobenzylamine (1.0 eq) is added. The reaction is monitored by LC-MS until completion (typically 2 hours).

-

Workup: An aqueous workup is performed to isolate the crude Dolutegravir free base.

-

Salt Formation: The crude Dolutegravir is dissolved in hot ethanol. A solution of sodium hydroxide (1.0 eq) in ethanol is added.

-

Isolation: The resulting precipitate is filtered, washed with ethanol, and dried to afford this compound. In a specific instance, this method yielded the final product with a 94% isolated yield and a purity of 99.9% by HPLC.[18]

Example Protocol: Synthesis via MgBr₂-Promoted Cyclization [20]

This method describes a novel approach to synthesizing a key pyridinone intermediate.

-

Precursor Synthesis: A vinylogous amide is prepared by condensing methyl oxalyl chloride and ethyl 3-(N,N-dimethylamino)acrylate. This is followed by substitution with aminoacetaldehyde dimethyl acetal and methyl bromoacetate to yield the cyclization precursor.

-

Intramolecular Cyclization: The precursor is treated with Magnesium Bromide (MgBr₂). The MgBr₂ promotes a highly selective intramolecular cyclization to form the desired pyridinone diester.

-

Selective Hydrolysis: The resulting diester is selectively hydrolyzed using Lithium Hydroxide (LiOH) to yield the key monocarboxylic acid pyridinone intermediate, which can then be carried forward to construct the rest of the Dolutegravir molecule.

Table 2: Reported Yields for Dolutegravir Synthesis Steps

| Synthetic Route/Step | Reported Yield | Reference |

| Seven-step synthesis by Micro Labs | 29% overall yield | [18] |

| Amide coupling using HATU reagent | 55% isolated yield | [18] |

| Aminolysis of crude ester intermediate followed by salt formation | 70% isolated yield | [18] |

| Amide coupling using CDI reagent followed by salt formation | 94% isolated yield | [18] |

| Six-step gram-scale synthesis starting from (R)-3-amino-1-butanol | Up to 51% overall yield | [19] |

| Preparation of Sodium Salt from Dolutegravir free base | 85% yield | [21] |

Conclusion

This compound is a testament to the power of persistent and innovative drug discovery. Its development provided a critical new option for the treatment of HIV-1, characterized by its potent inhibition of the viral integrase enzyme, a high barrier to resistance, and a convenient once-daily dosing regimen. The complex molecular architecture of Dolutegravir has spurred the development of multiple elegant and practical synthetic strategies. Ongoing research in process chemistry continues to refine these methods, aiming to ensure a sustainable and accessible supply of this vital antiretroviral medication for patients worldwide.

References

- 1. The Power to Create Medicines That Reach Patients—Passing SHIONOGI’s Baton of Innovation to the Next Generation| 塩野義製薬 [shionogi.com]

- 2. shionogi.com [shionogi.com]

- 3. gsk.com [gsk.com]

- 4. Dolutegravir - ViiV Healthcare - AdisInsight [adisinsight.springer.com]

- 5. gsk.com [gsk.com]

- 6. gsk.com [gsk.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. What is the mechanism of this compound? [synapse.patsnap.com]

- 9. researchgate.net [researchgate.net]

- 10. hivclinic.ca [hivclinic.ca]

- 11. ClinPGx [clinpgx.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. viivhealthcare.com [viivhealthcare.com]

- 15. researchgate.net [researchgate.net]

- 16. WO2016125192A2 - Process for the preparation of dolutegravir - Google Patents [patents.google.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. chemrxiv.org [chemrxiv.org]

- 19. New Synthesis of HIV Drug this compound - ChemistryViews [chemistryviews.org]

- 20. Preparation of the Key Dolutegravir Intermediate via MgBr2-Promoted Cyclization [mdpi.com]

- 21. NOVEL PROCESS FOR THE PREPARATION OF DOLUTEGRAVIR AND PHARMACEUTICALLY ACCEPTABLE SALTS THEREOF - Patent 3096763 [data.epo.org]

The Pharmacokinetics and Metabolism of Dolutegravir Sodium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of dolutegravir sodium, an integrase strand transfer inhibitor (INSTI) widely used in the treatment of HIV-1 infection. The document synthesizes key quantitative data, details common experimental protocols, and visualizes complex processes to support further research and development in this area.

Pharmacokinetic Profile

Dolutegravir exhibits a predictable pharmacokinetic profile characterized by rapid absorption, high plasma protein binding, extensive metabolism, and elimination primarily through feces.[1][2]

Absorption

Dolutegravir is readily absorbed after oral administration, with the time to maximum plasma concentration (Tmax) typically ranging from 0.5 to 2.5 hours.[1] The absorption of dolutegravir is influenced by food, particularly high-fat meals, which can increase the area under the curve (AUC) by 33% to 66%.[1] While dolutegravir can be taken with or without food, co-administration with meals can reduce inter-subject variability in exposure.[3]

Distribution

Following absorption, dolutegravir is extensively bound to plasma proteins, with over 99% bound, primarily to albumin and to a lesser extent, alpha-1-acid glycoprotein.[1][3][4] This high degree of protein binding results in a relatively low apparent volume of distribution, estimated to be around 17.4 to 20.2 liters.[1][5] Despite high protein binding, dolutegravir effectively penetrates the cerebrospinal fluid.[6]

Metabolism

The primary route of dolutegravir elimination is through metabolism. The major metabolic pathway is glucuronidation mediated by the UDP-glucuronosyltransferase 1A1 (UGT1A1) enzyme, accounting for a significant portion of its clearance.[1][2][7] A minor metabolic pathway involves oxidation by the cytochrome P450 3A4 (CYP3A4) isoenzyme.[2][7] Other UGT enzymes, such as UGT1A3 and UGT1A9, play a minor role in its metabolism.[1] The main metabolite is an inactive ether glucuronide of dolutegravir.[2][8]

Excretion

Dolutegravir and its metabolites are eliminated predominantly in the feces. Following a single oral dose of radiolabeled dolutegravir, approximately 53% of the dose is recovered unchanged in the feces, and 31% is excreted in the urine.[8][9] The urinary excretion consists mainly of the ether glucuronide metabolite (around 18.9% of the dose), with a small amount of an oxidative metabolite and a hydrolytic N-dealkylation product.[8] Less than 1% of the administered dose is excreted as unchanged dolutegravir in the urine.[8][9] The terminal half-life of dolutegravir is approximately 14 hours, which supports once-daily dosing.[8][10]

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of dolutegravir in healthy adult subjects and HIV-infected patients.

Table 1: Single-Dose Pharmacokinetic Parameters of Dolutegravir in Healthy Adults

| Parameter | Value | Reference(s) |

| Tmax (h) | 0.5 - 2.5 | [1] |

| Terminal Half-life (t½) (h) | ~14 - 15.6 | [2][8] |

| Apparent Volume of Distribution (Vd/F) (L) | 17.4 - 20.2 | [1][5] |

| Apparent Clearance (CL/F) (L/h) | ~0.9 - 1.0 | [1][8] |

| Plasma Protein Binding (%) | >99 | [1][8][11] |

Table 2: Steady-State Pharmacokinetic Parameters of Dolutegravir (50 mg once daily) in HIV-1 Infected Adults

| Parameter | Value | Reference(s) |

| AUC (0-24h) (µg·h/mL) | 53.6 | [8] |

| Cmax (µg/mL) | 3.67 | [8] |

| Cmin (C24h) (µg/mL) | 1.11 | [8] |

Experimental Protocols

This section outlines the methodologies for key experiments used to characterize the pharmacokinetics and metabolism of dolutegravir.

In Vitro Metabolism using Human Liver Microsomes

Objective: To identify the metabolic pathways and enzymes involved in dolutegravir metabolism.

Methodology:

-

Incubation: Dolutegravir (typically at a concentration of 1 µM) is incubated with pooled human liver microsomes (e.g., 0.5 mg/mL) in a phosphate buffer (pH 7.4).

-

Cofactor Addition: The reaction is initiated by adding an NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) for oxidative metabolism (CYP-mediated) or UDPGA for glucuronidation (UGT-mediated).

-

Incubation Conditions: Incubations are typically carried out at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).

-

Reaction Termination: The reaction is stopped by adding a cold organic solvent, such as acetonitrile or methanol, which also serves to precipitate the microsomal proteins.

-

Sample Processing: The samples are centrifuged to pellet the precipitated proteins.

-

Analysis: The supernatant is collected, and the formation of metabolites is analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Quantification of Dolutegravir in Human Plasma by LC-MS/MS

Objective: To accurately measure dolutegravir concentrations in plasma samples from clinical and preclinical studies.

Methodology:

-

Sample Preparation: A small aliquot of human plasma (e.g., 50 µL) is mixed with a protein precipitation agent (e.g., acetonitrile or methanol) containing an internal standard (e.g., a stable isotope-labeled dolutegravir).

-

Protein Precipitation: The mixture is vortexed and then centrifuged to pellet the precipitated plasma proteins.

-

Supernatant Transfer: The clear supernatant is transferred to a clean tube or a 96-well plate.

-

Chromatographic Separation: An aliquot of the supernatant is injected onto a reverse-phase HPLC or UPLC column (e.g., a C18 column). The mobile phase typically consists of a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol). A gradient or isocratic elution is used to separate dolutegravir from other plasma components.

-

Mass Spectrometric Detection: The column eluent is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source. Detection is performed in multiple reaction monitoring (MRM) mode, monitoring for a specific precursor-to-product ion transition for both dolutegravir and its internal standard.

-

Quantification: The concentration of dolutegravir in the plasma sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in blank plasma.

Population Pharmacokinetic (PopPK) Modeling

Objective: To characterize the pharmacokinetics of dolutegravir in a patient population, identify sources of variability, and simulate dosing regimens.

Methodology:

-

Data Collection: Dolutegravir plasma concentration data, along with patient demographics (e.g., age, weight, sex), laboratory values, and concomitant medications, are collected from clinical studies.

-

Model Development: A population pharmacokinetic model is developed using non-linear mixed-effects modeling software such as NONMEM. A structural model (e.g., one- or two-compartment model with first-order absorption and elimination) is chosen to describe the typical concentration-time profile.

-

Covariate Analysis: The influence of various covariates on the pharmacokinetic parameters (e.g., clearance, volume of distribution) is investigated to explain inter-individual variability.

-

Model Validation: The final model is validated using techniques such as goodness-of-fit plots, visual predictive checks, and bootstrap analysis to ensure its predictive performance.

-

Simulations: The validated model is used to simulate dolutegravir exposure under different dosing scenarios to support dose recommendations.

Visualizations

The following diagrams, generated using the DOT language, illustrate the metabolic pathway of dolutegravir and a typical experimental workflow for a pharmacokinetic study.

Caption: Metabolic pathway of dolutegravir.

Caption: Experimental workflow for a pharmacokinetic study.

References

- 1. Population pharmacokinetics of dolutegravir in HIV-infected treatment-naive patients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Development and validation of equilibrium dialysis UHPLC-MS/MS measurement procedures for total and unbound concentrations of bictegravir, dolutegravir, darunavir and doravirine in human plasma. Application to patients with HIV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vitro investigations into the roles of drug transporters and metabolizing enzymes in the disposition and drug interactions of dolutegravir, a HIV integrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. Bridging in vitro and clinical data: Experimental insights into the IC50 variability of dolutegravir as an organic cation transporter 2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Population pharmacokinetics of dolutegravir: influence of drug-drug interactions in a real-life setting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Metabolism, Excretion, and Mass Balance of the HIV-1 Integrase Inhibitor Dolutegravir in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Dolutegravir Plasma Protein Binding and Unbound Concentrations During Pregnancy and Postpartum - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 11. Caco-2 Permeability | Evotec [evotec.com]

Dolutegravir Sodium: A Deep Dive into Integrase Strand Transfer Inhibition

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Dolutegravir (DTG) Sodium, a second-generation integrase strand transfer inhibitor (INSTI) that has become a cornerstone of antiretroviral therapy (ART) for the treatment of HIV-1 infection.[1][2] This document will delve into the core mechanism of action, present key quantitative data, detail relevant experimental protocols, and visualize the underlying molecular interactions.

Core Mechanism of Action: Inhibition of HIV-1 Integrase

The replication cycle of HIV-1 is critically dependent on the viral enzyme integrase (IN), which catalyzes the insertion of the viral DNA into the host cell's genome.[1][3] This process, known as integration, involves two key catalytic reactions: 3'-processing and strand transfer.[4][5]

-

3'-Processing: In the cytoplasm of the infected cell, integrase cleaves a dinucleotide from each 3' end of the viral DNA.[3][5]

-

Strand Transfer: Following transport into the nucleus, the integrase-viral DNA complex facilitates the joining of the processed 3' ends of the viral DNA to the host cell's chromosomal DNA.[4][5]

Dolutegravir is a potent inhibitor of the strand transfer step.[1][2] It achieves this by binding to the active site of the HIV-1 integrase enzyme.[1][6] The active site of integrase contains a conserved triad of acidic residues (D64, D116, and E152) that coordinate two divalent magnesium ions (Mg²⁺).[3] These metal ions are essential for the catalytic activity of the enzyme.[3] Dolutegravir chelates these magnesium ions, effectively blocking the strand transfer reaction and preventing the integration of viral DNA into the host genome.[7] This halt in the replication cycle leads to a significant reduction in viral load.[1]

The chemical structure of Dolutegravir, particularly its extended linker region, allows it to fit snugly into the active site, making intimate contact with the viral DNA.[4] This contributes to its high potency and a longer dissociative half-life from the integrase-DNA complex compared to first-generation INSTIs like raltegravir and elvitegravir.[8][9]

Figure 1: Dolutegravir's point of intervention in the HIV-1 replication cycle.

Quantitative Efficacy and Resistance Profile

Dolutegravir exhibits potent antiviral activity against a wide range of HIV-1 subtypes. Its efficacy is quantified by several key parameters, including the half-maximal inhibitory concentration (IC50) and the half-maximal effective concentration (EC50).

| Parameter | Value | Cell Type | Reference |

| IC50 | 2.7 nM | In vitro | [9] |

| EC50 | 0.5 - 2.1 nM | PBMCs and MT-4 cells | [6][10] |

| Protein-Adjusted IC90 | 0.064 µg/ml | In vitro | [9] |

A key advantage of Dolutegravir is its high barrier to the development of drug resistance.[2] While resistance mutations can emerge, they are less common compared to first-generation INSTIs.

The following table summarizes the fold change (FC) in IC50 for Dolutegravir against common INSTI-resistance mutations. A higher fold change indicates reduced susceptibility to the drug.

| Integrase Mutation(s) | Dolutegravir FC-IC50 | Raltegravir FC-IC50 | Reference |

| N155H | 1.37 | 19.0 | [11] |

| T97A + Y143R | 1.05 | >87 | [11] |

| G140S + Q148H | 0.9 - 19.0 | >87 | [11] |

| Q148R | 13-fold decrease in susceptibility | - | [6] |

| Q148H | 46-fold decrease in susceptibility | - | [6] |

| R263K | ~2-fold | - | [12] |

| G118R | Low-level resistance | Low-level resistance | [13] |

Experimental Protocols

The characterization of Dolutegravir's activity relies on a variety of in vitro and cell-based assays.

Integrase Strand Transfer Assay (Biochemical Assay)

This assay directly measures the ability of Dolutegravir to inhibit the strand transfer reaction catalyzed by purified HIV-1 integrase.

Methodology:

-

Substrate Preparation: A biotinylated oligonucleotide substrate mimicking the viral DNA long terminal repeat (LTR) is prepared.[14]

-

Reaction Mixture: Purified recombinant HIV-1 integrase is incubated with the LTR substrate in a reaction buffer containing a divalent cation (typically Mg²⁺) and varying concentrations of Dolutegravir or a control inhibitor.

-

Initiation of Strand Transfer: A target DNA substrate is added to initiate the strand transfer reaction.

-

Detection: The reaction products, representing the integration of the LTR substrate into the target DNA, are captured on an avidin-coated plate and quantified using a method such as real-time PCR or by detecting a label incorporated into the target DNA.[14] The signal is inversely proportional to the inhibitory activity of the compound.

Figure 2: Workflow for the integrase strand transfer assay.

Antiviral Efficacy Assay (Cell-Based Assay)

This assay determines the concentration of Dolutegravir required to inhibit HIV-1 replication in a cellular context.

Methodology:

-

Cell Culture: Susceptible host cells, such as peripheral blood mononuclear cells (PBMCs) or MT-4 cells, are cultured.[6]

-

Infection: The cells are infected with a known amount of HIV-1 virus stock.

-

Drug Treatment: Immediately after infection, the cells are treated with serial dilutions of Dolutegravir.

-

Incubation: The infected and treated cells are incubated for a period of several days to allow for viral replication.

-

Quantification of Viral Replication: The extent of viral replication is measured by quantifying a viral marker, such as p24 antigen in the cell culture supernatant using an ELISA, or by measuring reverse transcriptase (RT) activity.[15]

-

Data Analysis: The EC50 value is calculated by plotting the percentage of viral inhibition against the drug concentration.

Figure 3: Workflow for the cell-based antiviral efficacy assay.

Molecular Interactions and Structural Basis of Inhibition

The high potency and favorable resistance profile of Dolutegravir can be attributed to its specific interactions within the integrase active site.

-

Metal Chelation: The core of the Dolutegravir molecule contains three coplanar oxygen atoms that chelate the two essential Mg²⁺ ions in the integrase active site.[4] This interaction is critical for inhibiting the enzyme's catalytic function.

-

Hydrophobic Interactions: The difluorophenyl ring of Dolutegravir engages in hydrophobic interactions with residues in the integrase active site, further stabilizing the binding.[16]

-

Flexibility and Adaptation: The extended and flexible linker connecting the metal-chelating core to the halobenzyl group allows Dolutegravir to subtly adjust its position and conformation.[4] This adaptability is thought to be a key reason for its retained activity against many raltegravir-resistant mutant integrases.[4]

Figure 4: Key molecular interactions of Dolutegravir in the integrase active site.

Conclusion

Dolutegravir Sodium is a highly effective integrase strand transfer inhibitor that plays a crucial role in the management of HIV-1 infection. Its potent antiviral activity, high barrier to resistance, and favorable pharmacokinetic profile have established it as a preferred component of many antiretroviral regimens. A thorough understanding of its mechanism of action, quantitative efficacy, and the experimental methods used for its characterization is essential for researchers and drug development professionals working to combat the HIV/AIDS pandemic.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. HIV-1 Integrase-DNA Recognition Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural and Functional Analyses of the Second-Generation Integrase Strand Transfer Inhibitor Dolutegravir (S/GSK1349572) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Integrase and integration: biochemical activities of HIV-1 integrase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dolutegravir: An Integrase Strand Transfer Inhibitor for the Treatment of Human Immunodeficiency Virus 1 in Adults - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Dolutegravir Interactions with HIV-1 Integrase-DNA: Structural Rationale for Drug Resistance and Dissociation Kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Clinical Pharmacokinetic, Pharmacodynamic and Drug-Interaction Profile of the Integrase Inhibitor Dolutegravir - PMC [pmc.ncbi.nlm.nih.gov]

- 10. go.drugbank.com [go.drugbank.com]

- 11. The Activity of the Integrase Inhibitor Dolutegravir Against HIV-1 Variants Isolated From Raltegravir-Treated Adults - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A systematic review of the genetic mechanisms of dolutegravir resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Biochemical analysis of the role of G118R-linked dolutegravir drug resistance substitutions in HIV-1 integrase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Novel 3′-Processing Integrase Activity Assay by Real-Time PCR for Screening and Identification of HIV-1 Integrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for In Vitro Assays of Dolutegravir Sodium

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for key in vitro assays to evaluate the efficacy, resistance profile, and cytotoxicity of Dolutegravir (DTG), a potent integrase strand transfer inhibitor (INSTI) for the treatment of HIV-1 infection.

Introduction to Dolutegravir Sodium

Dolutegravir is a second-generation HIV-1 integrase strand transfer inhibitor.[1] Its primary mechanism of action involves binding to the active site of the HIV integrase enzyme, thereby blocking the strand transfer step of retroviral DNA integration, which is essential for HIV replication.[2][3] Dolutegravir has demonstrated potent antiviral activity against wild-type HIV-1 and has a high genetic barrier to resistance.[1][4]

Quantitative Data Summary

The following tables summarize the in vitro antiviral activity and cytotoxicity of this compound from various studies.

Table 1: In Vitro Anti-HIV-1 Activity of this compound

| Cell Line | Virus Strain | Assay Method | IC50 / EC50 (nM) | Reference |

| Recombinant HIV-1 Integrase | - | Strand Transfer Assay | 2.7 | [5] |

| Peripheral Blood Mononuclear Cells (PBMCs) | HIV-1 | Viral Replication | 0.51 | [5] |

| MT-4 Cells | HIV-1 | Viral Replication | 0.71 | [5] |

| IM-9, U-937, MT-4, Molt-4 cells | HIV-1 | Pseudotyped Virus | 2.2 | [5] |

| Wild-type isolates | HIV-1 | - | 1.07 | [6] |

Table 2: In Vitro Activity of Dolutegravir Against Raltegravir-Resistant HIV-1 Strains

| Integrase Mutation(s) | Fold Change in IC50 (vs. Wild-Type) | Reference |

| N155H | 1.37 | [6][7] |

| T97A + Y143R | 1.05 | [6][7] |

| G140S + Q148H | 3.75 | [6][7] |

| G140S + Q148R | 13.3 | [6][7] |

| ≥2 mutations without 148H/K/R | 0.87–2.25 | [6] |

| Combined 140S and 148H/R | 1.38–19.0 | [6] |

| 138K + 148K/R or ≥3 mutations | 1.58–6.9 | [6] |

Table 3: In Vitro Cytotoxicity of this compound

| Cell Line | Assay Method | CC50 (µM) | Reference |

| IM-9 | CellTiter-Glo | 4.8 | [5] |

| U-937 | CellTiter-Glo | 7.0 | [5] |

| MT-4 | CellTiter-Glo | 14 | [5] |

| Molt-4 | CellTiter-Glo | 15 | [5] |

| Unstimulated PBMCs | CellTiter-Glo | 189 | [5] |

| Stimulated PBMCs | CellTiter-Glo | 52 | [5] |

| A549 | - | >50 | [2] |

| LO2 | - | >20 | [2] |

| BESA-2b | - | >20 | [2] |

| Cal-27 | - | Toxic at 0.25, 2.0, and 4.0 µg/ml | [8] |

| BT-20 | - | Inhibited proliferation | [3] |

Experimental Protocols

HIV-1 Integrase Strand Transfer Inhibition Assay (Biochemical)

This assay measures the ability of Dolutegravir to inhibit the strand transfer activity of recombinant HIV-1 integrase.

Materials:

-

Recombinant HIV-1 Integrase protein

-

Donor DNA (DS DNA) substrate (oligonucleotide mimicking the viral DNA end)

-

Target DNA (TS DNA) substrate (oligonucleotide mimicking the host DNA)

-

Streptavidin-coated 96-well plates

-

Reaction Buffer (containing MgCl2 and DTT)

-

Wash Buffer

-

Blocking Buffer

-

HRP-conjugated antibody

-

TMB substrate

-

Stop Solution

-

This compound

Protocol:

-

Plate Preparation:

-

Coat streptavidin-coated 96-well plates with biotinylated DS DNA.

-

Wash the plate to remove unbound DNA.

-

Block the wells with a suitable blocking buffer to prevent non-specific binding.

-

-

Integrase Reaction:

-

Prepare serial dilutions of this compound in the reaction buffer.

-

Add the diluted Dolutegravir and recombinant HIV-1 integrase to the wells.

-

Incubate to allow the inhibitor to bind to the enzyme.

-

Add the TS DNA to initiate the strand transfer reaction.

-

Incubate to allow the integration of the DS DNA into the TS DNA.

-

-

Detection:

-

Wash the plate to remove unreacted components.

-

Add an HRP-conjugated antibody that recognizes the integrated DNA complex.

-

Wash to remove unbound antibody.

-

Add TMB substrate and incubate until a color develops.

-

Stop the reaction with a stop solution.

-

Read the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percent inhibition of integrase activity for each Dolutegravir concentration.

-

Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.

-

Antiviral Activity Assay in Cell Culture (Cell-based)

This protocol describes a multi-round replication assay using a human T-cell line to determine the EC50 of Dolutegravir.

Materials:

-

MT-4 cells (or other susceptible T-cell line)

-

HIV-1 laboratory-adapted strain (e.g., NL4-3)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound

-

96-well cell culture plates

-

p24 Antigen ELISA kit or Luciferase Assay System (if using a reporter virus)

Protocol:

-

Cell Preparation:

-

Culture MT-4 cells in complete medium to ensure they are in the logarithmic growth phase.

-

Seed the cells into a 96-well plate at a density of 1 x 10^4 cells/well.[9]

-

-

Drug Treatment and Infection:

-

Prepare serial dilutions of this compound in culture medium.

-

Add the drug dilutions to the wells containing the cells.

-

Infect the cells with a pre-titered amount of HIV-1.

-

Include control wells with cells and virus but no drug (positive control) and cells alone (negative control).

-

-

Incubation:

-

Incubate the plates at 37°C in a 5% CO2 incubator for 7 days to allow for multiple rounds of viral replication.[10]

-

-

Endpoint Measurement:

-

p24 ELISA: After incubation, collect the culture supernatant and measure the amount of p24 antigen using a commercial ELISA kit.[11][12][13][14]

-

Luciferase Assay: If using a luciferase reporter virus, lyse the cells and measure luciferase activity according to the manufacturer's protocol.[10][15][16][17]

-

-

Data Analysis:

-

Calculate the percentage of viral inhibition for each Dolutegravir concentration compared to the positive control.

-

Determine the EC50 value by plotting the percentage of inhibition against the log of the drug concentration.

-

Cytotoxicity Assay (Cell-based)

This protocol uses the MTT assay to determine the cytotoxic concentration (CC50) of Dolutegravir.

Materials:

-

Actively proliferating cell line (e.g., MT-4, A549)

-

Complete culture medium

-

This compound

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

MTT solvent (e.g., DMSO or a solution of SDS in HCl)

Protocol:

-

Cell Plating:

-

Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.[9]

-

-

Drug Treatment:

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the old medium from the cells and add the drug dilutions.

-

Include control wells with cells and medium but no drug.

-

-

Incubation:

-

MTT Addition and Solubilization:

-

Measurement and Analysis:

Generation of Dolutegravir-Resistant HIV-1 Mutants

This protocol describes the generation of site-specific mutations in the HIV-1 integrase gene using site-directed mutagenesis.

Materials:

-

HIV-1 proviral DNA clone (e.g., pNL4-3)

-

Complementary primers containing the desired mutation

-

High-fidelity DNA polymerase (e.g., KOD polymerase)

-

dNTPs

-

Reaction buffer

-

DpnI restriction enzyme

-

Competent E. coli cells

-

LB agar plates with appropriate antibiotic

Protocol:

-

PCR Amplification:

-

Set up a PCR reaction with the proviral DNA template, mutagenic primers, high-fidelity polymerase, dNTPs, and reaction buffer.

-

Perform PCR to amplify the entire plasmid, incorporating the desired mutation.[21]

-

-

Template Digestion:

-

Digest the PCR product with DpnI to remove the parental, methylated DNA template.[21]

-

-

Transformation:

-

Transform the DpnI-treated DNA into competent E. coli cells.

-

Plate the transformed cells on LB agar plates containing the appropriate antibiotic and incubate overnight.

-

-

Clone Selection and Verification:

-

Select individual colonies and grow them in liquid culture.

-

Isolate the plasmid DNA from the cultures.

-

Verify the presence of the desired mutation by DNA sequencing.

-

-

Virus Production:

Visualizations

References

- 1. JCI Insight - Quantitative evaluation of the antiretroviral efficacy of dolutegravir [insight.jci.org]

- 2. Design, synthesis and antitumour activity evaluation of novel dolutegravir derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dolutegravir Inhibits Proliferation and Motility of BT-20 Tumor Cells Through Inhibition of Human Endogenous Retrovirus Type K - PMC [pmc.ncbi.nlm.nih.gov]

- 4. natap.org [natap.org]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. The Activity of the Integrase Inhibitor Dolutegravir Against HIV-1 Variants Isolated From Raltegravir-Treated Adults [natap.org]

- 7. The Activity of the Integrase Inhibitor Dolutegravir Against HIV-1 Variants Isolated From Raltegravir-Treated Adults - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medclinrese.org [medclinrese.org]

- 9. MTT (Assay protocol [protocols.io]

- 10. Use of New T-Cell-Based Cell Lines Expressing Two Luciferase Reporters for Accurately Evaluating Susceptibility to Anti-Human Immunodeficiency Virus Type 1 Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cdn.origene.com [cdn.origene.com]

- 12. cellbiolabs.com [cellbiolabs.com]

- 13. cellbiolabs.com [cellbiolabs.com]

- 14. genscript.com.cn [genscript.com.cn]

- 15. Luciferase Assay System Protocol [promega.com]

- 16. assaygenie.com [assaygenie.com]

- 17. med.emory.edu [med.emory.edu]

- 18. texaschildrens.org [texaschildrens.org]

- 19. broadpharm.com [broadpharm.com]

- 20. MTT assay protocol | Abcam [abcam.com]

- 21. bowdish.ca [bowdish.ca]

- 22. researchgate.net [researchgate.net]

- 23. Site-Directed Mutagenesis of HIV-1 vpu Gene Demonstrates Two Clusters of Replication-Defective Mutants with Distinct Ability to Down-Modulate Cell Surface CD4 and Tetherin - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Quantification of Dolutegravir Sodium in Plasma

These application notes provide detailed methodologies for the quantitative analysis of Dolutegravir (DTG) in human plasma, tailored for researchers, scientists, and professionals in drug development. The protocols are based on established and validated analytical techniques, including High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Introduction

Dolutegravir is an integrase strand transfer inhibitor class of antiretroviral drug used in the treatment of HIV infection.[1] Therapeutic drug monitoring and pharmacokinetic studies require sensitive and accurate methods for the quantification of dolutegravir in biological matrices such as plasma.[2] This document outlines protocols for three common analytical methods: HPLC-UV, LC-MS/MS, and UPLC-MS/MS.

Methodologies

A variety of analytical methods have been developed and validated for the quantification of dolutegravir in human plasma. The choice of method often depends on the required sensitivity, selectivity, and available instrumentation.[3] High-performance liquid chromatography (HPLC) coupled with UV detection offers a cost-effective approach, while liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides higher sensitivity and specificity.[4]

Sample Preparation Techniques

Effective sample preparation is crucial for accurate and reproducible results. Common techniques employed for dolutegravir extraction from plasma include:

-

Protein Precipitation (PPT): A simple and rapid method where a solvent like acetonitrile is added to the plasma sample to precipitate proteins.[5][6]

-

Liquid-Liquid Extraction (LLE): This technique separates the drug from the plasma matrix based on its differential solubility in two immiscible liquids.[2][7]

-

Solid-Phase Extraction (SPE): A highly selective method where the drug is retained on a solid sorbent while interferences are washed away.[8][9]

Quantitative Data Summary

The following tables summarize the quantitative performance characteristics of various analytical methods for dolutegravir quantification in plasma.

Table 1: HPLC-UV Methods

| Parameter | Method 1[6][10] | Method 2[2][7] |

| Linearity Range | 0.2 - 8 µg/mL | 0.05 - 10 µg/mL |

| Lower Limit of Quantification (LLOQ) | 0.2 µg/mL | 0.05 µg/mL |

| Intra-day Precision (%RSD) | < 15% | 1.2% - 6.2% |

| Inter-day Precision (%RSD) | < 15% | 0.4% - 4.3% |

| Accuracy (%RE) | ± 15% | Not explicitly stated |

| Extraction Recovery | Not explicitly stated | 65.2% - 75.7% |

| Internal Standard | Pioglitazone | Triamcinolone |

Table 2: LC-MS/MS and UPLC-MS/MS Methods

| Parameter | LC-MS/MS Method 1[5][11] | LC-MS/MS Method 2[8] | UPLC-MS/MS Method[12] |

| Linearity Range | 5 - 10,000 ng/mL | 28.44 - 7054.37 ng/mL | 9.7 - 9700 ng/mL |

| Lower Limit of Quantification (LLOQ) | 5 ng/mL | 28.44 ng/mL | 9.7 ng/mL |

| Intra-day Precision (%CV) | ≤ 9.1% | Not explicitly stated | < 15% |

| Inter-day Precision (%CV) | ≤ 9.1% | Not explicitly stated | < 15% |

| Accuracy (% Deviation) | ≤ 6.5% | Not explicitly stated | ± 15% |

| Extraction Recovery | Not explicitly stated | Not explicitly stated | ≥ 76% |

| Internal Standard | Stable isotope labeled DTG | Dolutegravir D6 | Stable isotope labeled DTG |

Experimental Protocols

Protocol 1: HPLC-UV Method with Protein Precipitation

This protocol is based on a rapid and simple HPLC method using protein precipitation for sample cleanup.[6][10]

1. Materials and Reagents:

-

Dolutegravir Sodium and Pioglitazone (Internal Standard) reference standards

-

Acetonitrile (HPLC grade)

-

Phosphate Buffer (pH 3.0)

-

Human plasma (K2EDTA)

2. Instrumentation:

3. Chromatographic Conditions:

-

Mobile Phase: Acetonitrile: Phosphate Buffer pH3 (50:50, v/v)[6]

-

Flow Rate: 1.0 mL/min[6]

-

Injection Volume: 20 µL

4. Sample Preparation:

-

Pipette 975 µL of plasma into a centrifuge tube.

-

Add 25 µL of the internal standard working solution (Pioglitazone).

-

Add acetonitrile for protein precipitation.

-

Vortex for 2 minutes.

-

Centrifuge at 7000 rpm for 10 minutes.[6]

-

Collect the supernatant and inject it into the HPLC system.

Protocol 2: HPLC-UV Method with Liquid-Liquid Extraction

This protocol utilizes liquid-liquid extraction for a cleaner sample extract.[2][7]

1. Materials and Reagents:

-

This compound and Triamcinolone (Internal Standard) reference standards

-

Methyl tert-butyl ether (MTBE)

-

Acetonitrile (HPLC grade)

-

Phosphate Buffer

-

Human plasma

2. Instrumentation:

-

HPLC system with UV detector

-

CLC-ODS column (150 x 6 mm, 5 µm)[2]

3. Chromatographic Conditions:

-

Mobile Phase: Acetonitrile: Phosphate Buffer (40:60, v/v)[2]

-

Flow Rate: 1.0 mL/min[2]

-

Detection Wavelength: Not specified, but typically around 260 nm for Dolutegravir.

-

Injection Volume: 20-40 µL[2]

4. Sample Preparation:

-

Take 100 µL of plasma sample.

-

Add the internal standard (Triamcinolone).

-

Add MTBE for extraction.

-

Vortex to mix.

-

Centrifuge to separate the layers.

-

Transfer the organic layer (MTBE) to a new tube.

-

Evaporate the solvent under a nitrogen stream.[2]

-

Reconstitute the residue in 100 µL of mobile phase.[2]

-

Inject 20-40 µL of the supernatant into the HPLC system.[2]

Protocol 3: LC-MS/MS Method with Protein Precipitation

This protocol describes a sensitive LC-MS/MS method with a simple protein precipitation step.[5][11]

1. Materials and Reagents:

-

This compound and stable isotope-labeled Dolutegravir (DTG-IS) reference standards

-

Acetonitrile (LC-MS grade)

-

Formic Acid

-

EDTA

-

Human plasma

2. Instrumentation:

-

LC-MS/MS system (e.g., Shimadzu UFLC-XR with a mass spectrometer)[5]

-

XBridge C18 column (50 x 2.1 mm, 3.5 µm)[5]

3. Chromatographic and Mass Spectrometric Conditions:

-

Mobile Phase: 0.1% Formic acid in Water: 0.1% Formic acid in Acetonitrile (60:40, v/v)[5]

-

Flow Rate: 0.475 mL/min[5]

-

Column Temperature: 30°C[5]

-

Ionization Mode: Electrospray Ionization (ESI) Positive[11]

-

MRM Transitions (m/z):

4. Sample Preparation:

-

Pipette 20 µL of plasma into a microcentrifuge tube.[5]

-

Add 120 µL of acetonitrile containing the internal standard (DTG-IS) at 10 ng/mL.[5]

-

Mix on an orbital shaker at 1500 rpm for 2 minutes.[5]

-

Centrifuge at 2655 x g (5000 rpm) for 5 minutes to pellet the precipitate.[5]

-

Transfer a 20 µL aliquot of the supernatant to a new tube.[5]

-

Add 120 µL of 1 mg/mL EDTA (pH 8) in 0.1% formic acid.[5]

-

Mix well and inject 5 µL onto the LC-MS/MS system.[5]

Conclusion

The analytical methods and protocols detailed in this document provide robust and reliable approaches for the quantification of this compound in human plasma. The selection of a specific method should be guided by the analytical requirements of the study, including the desired sensitivity, sample throughput, and available instrumentation. The provided workflows and quantitative data tables serve as a valuable resource for researchers and scientists in the field of antiretroviral drug analysis.

References

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. Development and validation of an HPLC method for quantification of dolutegravir in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ijprajournal.com [ijprajournal.com]

- 4. ouci.dntb.gov.ua [ouci.dntb.gov.ua]

- 5. A Sensitive HPLC-MS/MS Method for the Determination of Dolutegravir in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijprajournal.com [ijprajournal.com]

- 7. researchgate.net [researchgate.net]

- 8. impressions.manipal.edu [impressions.manipal.edu]

- 9. globalresearchonline.net [globalresearchonline.net]

- 10. researchgate.net [researchgate.net]

- 11. A sensitive HPLC-MS/MS method for the determination of dolutegravir in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Development and validation of an UPLC-MS/MS bioanalytical method for simultaneous quantification of the antiretroviral drugs dolutegravir, elvitegravir, raltegravir, nevirapine and etravirine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Performance Liquid Chromatography (HPLC) Method Development for the Analysis of Dolutegravir Sodium

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed application note and protocol for the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Dolutegravir Sodium in bulk drug and pharmaceutical dosage forms.

Introduction

This compound is an integrase strand transfer inhibitor used in the treatment of HIV-1 infection.[1][2] Accurate and reliable analytical methods are crucial for ensuring the quality, efficacy, and safety of this compound formulations. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the quantitative analysis of pharmaceuticals due to its high resolution, sensitivity, and specificity.[3] This application note describes a robust, stability-indicating reversed-phase HPLC (RP-HPLC) method for the determination of this compound, developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines.[3][4] The method is capable of separating this compound from its degradation products, making it suitable for routine quality control and stability studies.[3][4]

Materials and Methods

Instrumentation

A high-performance liquid chromatography system equipped with a UV detector, autosampler, and a data acquisition and processing software was used.

Chemicals and Reagents

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Orthophosphoric acid (OPA) (AR grade)

-

Water (HPLC grade)

-

Commercially available this compound tablets

Chromatographic Conditions

A summary of the optimized chromatographic conditions is presented in Table 1.

| Parameter | Condition |

| Column | C18 (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Methanol: 0.1% Orthophosphoric Acid in Water (80:20 v/v)[5][6] |

| Flow Rate | 1.0 mL/min[3][5][7][8] |

| Detection Wavelength | 258 nm[7] |

| Injection Volume | 20 µL |

| Column Temperature | 25°C[5][6] |

| Run Time | 10 minutes |

Table 1: Optimized Chromatographic Conditions

Experimental Protocols

Preparation of Mobile Phase

Prepare a 0.1% solution of orthophosphoric acid in water by adding 1 mL of orthophosphoric acid to 1000 mL of HPLC grade water. Mix the 0.1% OPA solution with methanol in a ratio of 20:80 (v/v). Filter the mobile phase through a 0.45 µm membrane filter and degas by sonication for 15 minutes.

Preparation of Standard Stock Solution

Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol to obtain a concentration of 1000 µg/mL.

Preparation of Working Standard Solutions

From the standard stock solution, prepare a series of working standard solutions ranging from 10-60 µg/mL by diluting with the mobile phase.[5][6]

Preparation of Sample Solution (from Tablets)

Weigh and powder 20 tablets of this compound.[5] Transfer an amount of powder equivalent to 10 mg of this compound to a 100 mL volumetric flask. Add about 70 mL of methanol and sonicate for 25 minutes with intermittent shaking.[5] Cool the solution to room temperature and dilute to the mark with methanol.[5] Centrifuge a portion of the solution at 5000 RPM for 15 minutes.[5] Dilute the supernatant with the mobile phase to obtain a final concentration within the linearity range.

Method Validation

The developed HPLC method was validated according to ICH guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[3][4]

Specificity (Forced Degradation Studies)

Forced degradation studies were performed to demonstrate the stability-indicating nature of the method. This compound was subjected to stress conditions including acid, base, oxidative, thermal, and photolytic degradation.[4][9][10]

-

Acid Degradation: Reflux with 0.5 N HCl.[9]

-

Base Degradation: Reflux with 0.5 N NaOH.[9]

-

Oxidative Degradation: Treat with 30% H₂O₂.[9]

-

Thermal Degradation: Heat at 105°C for 24 hours.

-

Photolytic Degradation: Expose to UV light.[9]

The chromatograms of the stressed samples were compared with that of an unstressed sample to evaluate the resolution between this compound and its degradation products. The results indicated that the method is specific and can effectively separate the drug from its degradation products.[3]

Quantitative Validation Parameters

The quantitative data for the validation of the HPLC method for this compound analysis is summarized in Table 2.

| Validation Parameter | Result | Acceptance Criteria |

| Linearity Range | 10 - 60 µg/mL[5][6] | Correlation coefficient (r²) ≥ 0.999 |

| Correlation Coefficient (r²) | 0.9998[5] | - |

| Accuracy (% Recovery) | 99.5% - 101.5% | 98% - 102%[5] |

| Precision (% RSD) | ||

| - Intraday | < 2.0% | % RSD ≤ 2.0% |

| - Interday | < 2.0% | % RSD ≤ 2.0% |

| Limit of Detection (LOD) | 0.4380 µg/mL[5] | - |

| Limit of Quantitation (LOQ) | 1.3274 µg/mL[5] | - |

| Robustness | Robust | % RSD ≤ 2.0% for system suitability parameters |

Table 2: Summary of Method Validation Data

Visualizations

HPLC Method Development Workflow

Caption: Workflow for HPLC Method Development.

Method Validation Logical Relationship

References

- 1. This compound | C20H18F2N3NaO5 | CID 46216142 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Dolutegravir | C20H19F2N3O5 | CID 54726191 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. High-Performance Liquid Chromatographic and High-Performance Thin-Layer Chromatographic Method for the Quantitative Estimation of this compound in Bulk Drug and Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]

- 4. longdom.org [longdom.org]

- 5. researchgate.net [researchgate.net]

- 6. sciencescholar.us [sciencescholar.us]

- 7. ijprajournal.com [ijprajournal.com]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. ovid.com [ovid.com]

- 10. Identification, isolation and characterization of dolutegravir forced degradation products and their cytotoxicity potential - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantitative Estimation of Dolutegravir Sodium using UV-Visible Spectroscopy

Introduction

Dolutegravir Sodium is a potent integrase strand transfer inhibitor (INSTI) widely used in the treatment of Human Immunodeficiency Virus (HIV) infection. Accurate and reliable analytical methods are crucial for the quality control of this compound in bulk drug and pharmaceutical dosage forms. This application note describes a simple, rapid, and cost-effective UV-visible spectrophotometric method for the quantitative estimation of this compound. The method is validated as per the International Council for Harmonisation (ICH) guidelines and is suitable for routine analysis in quality control laboratories.

Principle

UV-Visible spectroscopy is an analytical technique that measures the absorption of ultraviolet or visible radiation by a substance.[1] Molecules containing π-bonds or non-bonding electrons (n-electrons) can absorb energy in the form of ultraviolet or visible light to excite these electrons to higher anti-bonding molecular orbitals. The wavelength of maximum absorbance (λmax) is a characteristic property of a substance, and the amount of light absorbed is proportional to the concentration of the substance in the solution, as described by the Beer-Lambert law. This compound exhibits strong absorbance in the UV region, which can be utilized for its quantitative determination.

Experimental Protocol

1. Instrumentation and Materials

-

Instrument: A double beam UV-Visible spectrophotometer (e.g., Shimadzu UV-1700) with 1 cm matched quartz cells.[2]

-

Reagents:

-

Glassware: Calibrated volumetric flasks and pipettes.

2. Selection of Solvent

The solubility of this compound was tested in various solvents. It was found to be freely soluble in methanol, slightly soluble in water, and insoluble in acetonitrile.[2] Therefore, methanol is used as the solvent to prepare the stock solution, and water is used as the diluent for subsequent dilutions.[2][3]

3. Preparation of Standard Stock Solution

-

Accurately weigh 10 mg of this compound working standard.[2][4]

-

Transfer it into a 100 mL volumetric flask.[2]

-

Dissolve in approximately 20 mL of methanol by sonicating for 10 minutes.[2]

-

Make up the volume to 100 mL with methanol to obtain a standard stock solution of 100 µg/mL.[2] Alternatively, for a 1000 µg/mL stock, dissolve 10 mg in a 10 mL volumetric flask with methanol.[4]

4. Determination of Wavelength of Maximum Absorbance (λmax)

-

Pipette an aliquot of the standard stock solution and dilute with water to obtain a concentration of 10 µg/mL.[2][3]

-

Scan the resulting solution from 200 to 400 nm using water as a blank.[2][3]

-

The wavelength at which maximum absorbance is observed is the λmax. The reported λmax for this compound is approximately 259-260 nm.[2][3]

5. Preparation of Calibration Curve

-

From the standard stock solution, prepare a series of dilutions with water to obtain concentrations in the range of 5-40 µg/mL or 10-60 µg/mL.[1][2][3][4]

-

Measure the absorbance of each dilution at the determined λmax (e.g., 259 nm) against water as a blank.[4]

-

Plot a graph of absorbance versus concentration. The plot should be linear and pass through the origin.

6. Analysis of Tablet Formulation

-

Weigh and finely powder 20 tablets.

-

Accurately weigh a quantity of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.[4]

-

Add about 70 mL of methanol, sonicate for 15 minutes, and then make up the volume with methanol.

-

Filter the solution through a Whatman filter paper, discarding the first few mL of the filtrate.[4]

-

Dilute a suitable aliquot of the filtrate with water to obtain a concentration within the calibration range.

-

Measure the absorbance of the sample solution at the λmax.

-

Calculate the concentration of this compound in the sample from the calibration curve.

Method Validation Summary

The developed UV-visible spectrophotometric method was validated according to ICH guidelines, and the results are summarized below.

| Parameter | Result |

| Wavelength of Maximum Absorbance (λmax) | 259 - 260 nm[2][3][4] |

| Linearity Range | 5 - 60 µg/mL[1][2][3][4] |

| Correlation Coefficient (r²) | ≥ 0.999[1][2][3][4] |

| Regression Equation | y = 0.030x + 0.008 (example) |

| Accuracy (% Recovery) | 98.49% - 101.75%[5][6] |

| Precision (% RSD) | < 2%[5][6] |

| Limit of Detection (LOD) | 0.09 - 2.056 µg/mL[1][5] |

| Limit of Quantitation (LOQ) | 0.27 - 6.230 µg/mL[1][5] |

| Robustness | The method is robust for small, deliberate changes in wavelength (±2 nm).[2][3] |

| Solution Stability | Solutions are stable for at least 24 hours at ambient temperature.[3] |

Specificity

The specificity of the method was confirmed by comparing the UV spectra of the standard drug and the sample solution. The spectra were identical, indicating no interference from the excipients present in the tablet formulation.[3]

Conclusion

The developed UV-visible spectrophotometric method for the estimation of this compound is simple, accurate, precise, and cost-effective. The validation results confirm that the method is suitable for the routine quality control analysis of this compound in bulk and pharmaceutical dosage forms. The method does not require complex extraction techniques and utilizes readily available and relatively low-cost solvents.[2]

References

Application Notes and Protocols for Determining Dolutegravir Sodium Efficacy Using Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dolutegravir (DTG), sold under the brand name Tivicay, is a potent antiretroviral medication used in the treatment of HIV/AIDS.[1] It belongs to the class of drugs known as integrase strand transfer inhibitors (INSTIs).[2] Dolutegravir's primary mechanism of action is to block the HIV-1 integrase enzyme, which is essential for the virus to integrate its genetic material into the host cell's DNA—a critical step in the viral replication cycle.[2][3][4] By preventing this integration, Dolutegravir effectively halts viral replication.[2]

The evaluation of Dolutegravir's efficacy relies on robust and reproducible cell-based assays. These in vitro systems are crucial for determining key pharmacodynamic parameters such as the 50% inhibitory concentration (IC50) and 50% effective concentration (EC50), as well as for studying the potential for drug resistance. This document provides detailed protocols for three common cell-based assays used to quantify the antiviral activity of Dolutegravir Sodium.

Mechanism of Action: HIV-1 DNA Integration and Dolutegravir Inhibition

HIV-1, a retrovirus, replicates by reverse transcribing its RNA genome into DNA, which is then integrated into the host chromosome. This process is catalyzed by the viral enzyme integrase. Dolutegravir specifically inhibits the strand transfer step of this process by binding to the integrase active site.[3][4] This action prevents the covalent joining of viral DNA to the host cell's DNA, thereby stopping the establishment of a productive infection.[2]

Caption: HIV-1 integration pathway and the inhibitory action of Dolutegravir.

Application Note 1: HIV-1 Replication Inhibition Assay (p24 Antigen Quantification)

This assay measures the ability of Dolutegravir to inhibit HIV-1 replication in susceptible T-cell lines or primary human peripheral blood mononuclear cells (PBMCs) over multiple rounds of infection. Efficacy is determined by quantifying the reduction of the HIV-1 p24 capsid protein in the culture supernatant.

Caption: Experimental workflow for the p24 antigen-based HIV-1 replication assay.

Experimental Protocol: p24 Antigen Assay

Materials:

-

Target cells: MT-2 cell line, or activated human PBMCs.

-

Complete RPMI-1640 medium (with 10% FBS, penicillin/streptomycin, and IL-2 for PBMCs).

-

Laboratory-adapted HIV-1 strain (e.g., HIV-1 NL4-3).

-

This compound stock solution (in DMSO).

-

96-well flat-bottom culture plates.

-

Commercial HIV-1 p24 Antigen ELISA kit.

-

Plate reader.

Methodology:

-

Cell Preparation:

-

Culture and expand target cells under standard conditions (37°C, 5% CO2).

-

On the day of the assay, count viable cells and adjust the concentration to 2 x 10^5 cells/mL in fresh culture medium.[5]

-

Plate 100 µL of the cell suspension into each well of a 96-well plate.

-

-

Compound Preparation:

-

Prepare a 2-fold serial dilution of this compound in culture medium, starting from a concentration of ~100 nM down to picomolar concentrations. Include a "no-drug" (virus control) and "no-virus" (cell control) wells.

-

-

Infection and Treatment:

-

Add 50 µL of each Dolutegravir dilution to the appropriate wells.

-

Prepare an HIV-1 stock dilution to achieve a multiplicity of infection (MOI) of 0.01-0.05.

-

Add 50 µL of the diluted virus to each well (except for the "no-virus" controls). The final volume in each well should be 200 µL.

-

-

Incubation and Sample Collection:

-

p24 Quantification and Analysis:

-

Quantify the p24 antigen concentration in the collected supernatants using a commercial ELISA kit, following the manufacturer's protocol.[5]

-

Calculate the percentage of viral inhibition for each Dolutegravir concentration relative to the virus control.

-

Use non-linear regression analysis (e.g., log(inhibitor) vs. normalized response) to plot a dose-response curve and determine the IC50 value.

-

Application Note 2: Quantification of Integrated HIV-1 DNA (Alu-PCR)

This is a highly specific assay to directly measure the inhibitory effect of Dolutegravir on the integration of viral DNA into the host genome. The method uses a nested, real-time PCR (qPCR) to amplify DNA sequences that span a human-specific Alu repeat element and the HIV-1 LTR, ensuring that only integrated provirus is quantified.[6][7]

Caption: Workflow for quantifying integrated HIV-1 DNA using two-step Alu-PCR.

Experimental Protocol: Alu-PCR

Materials:

-

Target cells (e.g., PBMCs, Sup-T1).

-

HIV-1 stock.

-

This compound.

-

Genomic DNA extraction kit.

-

PCR and qPCR reagents.

-

Thermal cycler and real-time PCR system.

| Primer Name | Sequence (5' -> 3') | PCR Round | Target |

| Alu (Forward) | GCCTCCCAAAGTGCTGGGATTACAG | 1st | Human Alu Repeat |

| Gag (Reverse) | GTTCCTGCTATGTCACTTCC | 1st | HIV-1 Gag |

| RU5 (Forward) | TTAAGCCTCAATAAAGCTTGCC | 2nd (qPCR) | HIV-1 LTR |

| RU5 (Reverse) | GTTCGGGCGCCACTGCTAGA | 2nd (qPCR) | HIV-1 LTR |

| Probe | (FAM)-CCAGAGTCACACAACAGACGGGCACA-(TAMRA) | 2nd (qPCR) | HIV-1 LTR |

Methodology:

-

Infection and Treatment:

-

Infect target cells with HIV-1 in the presence of serial dilutions of Dolutegravir, as described in the p24 assay protocol.

-

Incubate for 24-48 hours to allow for reverse transcription and integration.

-

-

Genomic DNA Isolation:

-

First-Round PCR:

-

Set up the first PCR reaction using primers specific for a human Alu element and the HIV-1 genome (e.g., gag or LTR).[8]

-

This step selectively amplifies the junction between integrated proviral DNA and the flanking host genome. Unintegrated viral DNA is not amplified exponentially.[8]

-

Use a standard thermal cycling program (e.g., 25-30 cycles).

-

-

Second-Round (Nested) qPCR:

-

Use the product from the first-round PCR as a template for the second, nested qPCR reaction.

-

This reaction uses primers and a probe specific to a sequence within the HIV-1 LTR, ensuring specific quantification of the first-round product.[8][9]

-

Run on a real-time PCR system to obtain quantification cycle (Cq) values.

-

-

Data Analysis:

-

Quantify the amount of integrated HIV-1 DNA relative to a standard curve or by normalizing to a host gene (e.g., RNase P).

-

Calculate the percent inhibition of integration at each Dolutegravir concentration and determine the IC50.

-

Application Note 3: Single-Cycle Infectivity Reporter Gene Assay

This assay provides a rapid and specific method for evaluating integrase inhibitors. It utilizes a replication-defective HIV-1 vector that carries a reporter gene, such as luciferase or Green Fluorescent Protein (GFP).[10][11] The expression of the reporter gene is dependent on the successful integration of the vector's genetic material. Inhibition of integrase activity by Dolutegravir leads to a dose-dependent decrease in the reporter signal.

Caption: Workflow for a single-cycle infectivity assay using a reporter virus.

Experimental Protocol: Reporter Gene Assay

Materials:

-

HEK293T cells (for virus production).

-

Target cells (e.g., TZM-bl, which express CD4, CCR5, and have an LTR-driven reporter).

-

HIV-1 packaging plasmid, an LTR-reporter (e.g., luciferase) plasmid, and a VSV-G envelope plasmid.

-

Transfection reagent.

-

This compound.

-

Luciferase assay reagent and luminometer, or flow cytometer/fluorescence microscope for GFP.

Methodology:

-

Reporter Virus Production:

-

Co-transfect HEK293T cells with the HIV-1 packaging, LTR-reporter, and VSV-G plasmids using a suitable transfection reagent.

-

Harvest the virus-containing supernatant 48-72 hours post-transfection.[12]

-

Clarify the supernatant by centrifugation and filtration. Titer the virus stock on target cells.

-

-

Infectivity Assay:

-

Seed target cells (e.g., TZM-bl) in a 96-well plate.

-

Prepare and add serial dilutions of this compound to the wells.

-

Add a pre-determined amount of the reporter virus to each well.

-

-

Incubation and Signal Detection:

-

Incubate the plate for 48 hours at 37°C to allow for infection, integration, and reporter gene expression.[13]

-

If using a luciferase reporter, lyse the cells and add a luciferase substrate. Measure luminescence using a plate reader.[14]

-

If using a GFP reporter, measure the percentage of GFP-positive cells by flow cytometry.

-

-

Data Analysis:

-

Calculate the percentage of inhibition based on the reduction in reporter signal relative to the virus control.

-

Determine the EC50 value by plotting the dose-response curve using non-linear regression.

-

Summary of this compound Quantitative Efficacy Data

The following table summarizes in vitro efficacy data for Dolutegravir against wild-type (WT) and resistant HIV-1 strains from various studies.

| Assay Type | Cell Line / Isolate | Parameter | Value (nM) | Reference |

| Antiviral Activity | PBMCs and MT-4 cells | EC50 | 0.5 - 2.1 | [4] |

| Single-Cycle Assay | HIV-1 NL4-3 | EC50 | 1.5 (± 0.6) | [15] |

| Single-Cycle Assay | HIV-2 ROD9 | EC50 | 2.3 (± 0.7) | [15] |

| PhenoSense™ Assay | 9 Wild-Type Isolates | IC50 (Median) | 1.07 | [16] |

| Life Cycle Assay | Primary CD4+ T lymphoblasts | IC50 | 45 | [17] |

| PhenoSense™ Assay | N155H Mutant Isolate | Fold Change in IC50 | 1.37 | [16] |

| PhenoSense™ Assay | G140S + Q148H Mutant | Fold Change in IC50 | 3.75 | [16] |

| PhenoSense™ Assay | G140S + Q148R Mutant | Fold Change in IC50 | 13.3 | [16] |

Note: IC50/EC50 values can vary depending on the specific assay conditions, cell type, and virus strain used. The dose-response curve for Dolutegravir has been shown to be steeper than that of first-generation INSTIs, which is a major determinant of its high antiviral activity.[17][18][19]

References

- 1. Dolutegravir - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Dolutegravir: An Integrase Strand Transfer Inhibitor for the Treatment of Human Immunodeficiency Virus 1 in Adults - PMC [pmc.ncbi.nlm.nih.gov]

- 5. High-Throughput Human Immunodeficiency Virus Type 1 (HIV-1) Full Replication Assay That Includes HIV-1 Vif as an Antiviral Target - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Alu-LTR real-time nested PCR assay for quantifying integrated HIV-1 DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Alu-LTR Real-Time Nested PCR Assay for Quantifying Integrated HIV-1 DNA | Springer Nature Experiments [experiments.springernature.com]

- 8. integratedhivpcr.ugent.be [integratedhivpcr.ugent.be]

- 9. integratedhivpcr.ugent.be [integratedhivpcr.ugent.be]

- 10. Reporter gene expression from LTR-circles as tool to identify HIV-1 integrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. HIV-1 Interactions with Cells: From Viral Binding to Cell-Cell Transmission - PMC [pmc.ncbi.nlm.nih.gov]

- 13. hiv.lanl.gov [hiv.lanl.gov]

- 14. Rapid Screening of HIV Reverse Transcriptase and Integrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. In vitro activity of dolutegravir against wild-type and integrase inhibitor-resistant HIV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The Activity of the Integrase Inhibitor Dolutegravir Against HIV-1 Variants Isolated From Raltegravir-Treated Adults - PMC [pmc.ncbi.nlm.nih.gov]

- 17. JCI Insight - Quantitative evaluation of the antiretroviral efficacy of dolutegravir [insight.jci.org]

- 18. Quantitative evaluation of the antiretroviral efficacy of dolutegravir - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pure.johnshopkins.edu [pure.johnshopkins.edu]

Application Notes and Protocols for Studying Dolutegravir Sodium in Reservoir Tissues